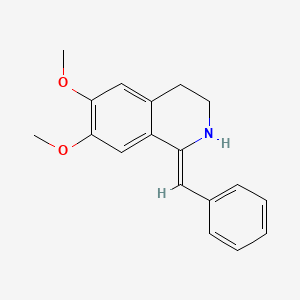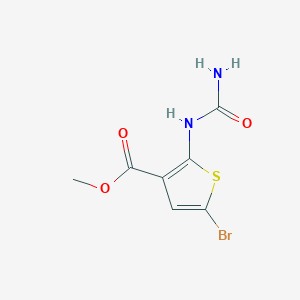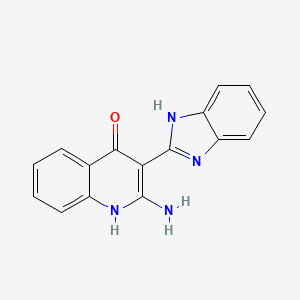
1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-benzylidène-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine est un composé organique synthétique appartenant à la classe des tétrahydroisoquinoléines. Ces composés sont connus pour leurs diverses activités biologiques et ont suscité un intérêt considérable en chimie médicinale en raison de leurs applications thérapeutiques potentielles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la 1-benzylidène-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine implique généralement la condensation de la 6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine avec le benzaldéhyde en conditions acides. La réaction est souvent réalisée en présence d’un agent déshydratant tel que l’oxychlorure de phosphore (POCl3) ou l’acide polyphosphorique (PPA) pour faciliter la formation de la partie benzylidène .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées. La synthèse à grande échelle impliquerait probablement l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, notamment l’utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions : La 1-benzylidène-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés quinoléine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe benzylidène en groupe benzyle.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique et le noyau tétrahydroisoquinoléine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Principaux produits :
Oxydation : Dérivés de la quinoléine.
Réduction : Tétrahydroisoquinoléines substituées par le benzyle.
Substitution : Divers dérivés de la tétrahydroisoquinoléine substituée.
Applications de la recherche scientifique
La 1-benzylidène-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine présente plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son potentiel en tant qu’inhibiteur enzymatique et pour ses interactions avec les macromolécules biologiques.
Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et neuroprotectrices.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Mécanisme D'action
Le mécanisme d’action de la 1-benzylidène-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou aux sites allostériques, modulant ainsi la fonction de l’enzyme. De plus, il peut interagir avec les récepteurs cellulaires, influençant les voies de transduction du signal et les réponses cellulaires .
Composés similaires :
- 1-Phényl-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine
- 6,7-Diméthoxy-1,2,3,4-tétrahydroisoquinoléine
- 1-(3,4-Diméthoxybenzyle)-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine
Comparaison : La 1-benzylidène-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine est unique en raison de la présence du groupe benzylidène, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. La partie benzylidène améliore son potentiel en tant qu’inhibiteur enzymatique et sa capacité à interagir avec des cibles biologiques .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The benzylidene moiety enhances its potential as an enzyme inhibitor and its ability to interact with biological targets .
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(1Z)-1-benzylidene-6,7-dimethoxy-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b16-10- |
Clé InChI |
DNYIVJQAVUUPCZ-YBEGLDIGSA-N |
SMILES isomérique |
COC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)CCNC2=CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)


